N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-2-14-7-9-15(10-8-14)24-19(27)13-30-22-25-17-11-12-29-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNLNBZIIFIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 24
- H : 22
- F : 1
- N : 3
- O : 2
- S : 2
Physical Properties
- Molecular Weight : 442.56 g/mol
- Density : Predicted at approximately 1.51 g/cm³
- pKa : Estimated at 11.22
The structural complexity of N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suggests a multifaceted interaction with biological targets.
Research indicates that compounds similar to thienopyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Thienopyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of sulfur atoms into the structure can enhance the biological profile, potentially increasing efficacy against cancer cells .
Anticancer Studies
A notable study focused on thienopyrimidine derivatives showed promising results in inhibiting cell proliferation in human cancer cell lines. For example, compounds with structural similarities to this compound were tested against pancreatic and gastric cancer cells . The results indicated that these compounds could induce apoptosis through caspase-dependent pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the thienopyrimidine scaffold significantly influence the biological activity. For instance:
- Substituents on the phenyl rings can alter the binding affinity to target proteins.
- The presence of electron-withdrawing groups (like fluorine) enhances the compound's potency against certain cancer types.
Case Study 1: In Vivo Anticancer Activity
In vivo studies involving similar thienopyrimidine derivatives demonstrated their ability to significantly reduce tumor size in xenograft models of human cancers. These studies highlighted that compounds with sulfur moieties exhibited enhanced antitumor activity compared to their non-sulfur counterparts.
Case Study 2: Enzyme Inhibition
Compounds structurally related to this compound have been evaluated for their inhibitory effects on key enzymes involved in cancer metabolism, such as PI3K and Hsp90. These enzymes are critical for cell survival and proliferation in cancerous tissues .
Comparative Analysis of Thienopyrimidine Derivatives
| Compound Name | Biological Activity | Target Enzyme | IC50 Value |
|---|---|---|---|
| Compound A | Anticancer | Hsp90 | 38.6 nM |
| Compound B | Anticancer | PI3K | 48.4 nM |
| N-(4-Ethylphenyl)-... | Potential anticancer | TBD | TBD |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl group (logP ~3.5 estimated) offers moderate lipophilicity compared to the more polar 4-nitrophenyl (logP ~2.8) in and the highly lipophilic 2-trifluoromethylphenyl (logP ~4.1) in .
Core Modifications: Saturation of the thienopyrimidine ring (6,7-dihydro in ) may reduce planarity and π-π stacking interactions compared to the fully aromatic target compound. Thieno[2,3-d]pyrimidinone isomers (e.g., ) exhibit distinct electronic properties due to altered sulfur and nitrogen positioning.
Physicochemical and Crystallographic Data
- Crystal Packing: Derivatives like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form infinite chains via N–H···O hydrogen bonds, as observed in . Similar interactions likely stabilize the target compound’s solid-state structure.
- Thermal Stability : While melting points for the target compound are unavailable, analogs with nitro or trifluoromethyl groups (e.g., ) typically exhibit higher melting points (>250°C) due to stronger intermolecular forces.
Pharmacological Implications (Inferred from Structural Analogues)
- Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., ’s 4-methylphenyl).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
